molecular formula C18H25N3O3 B14985166 5,7-Diethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol

5,7-Diethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol

Cat. No.: B14985166
M. Wt: 331.4 g/mol
InChI Key: SCSWHWJMJDTOFL-UHFFFAOYSA-N
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Description

5,7-Diethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3311~3,7~]decan-6-ol is a complex organic compound with a unique tricyclic structure This compound is characterized by the presence of a nitrophenyl group and two ethyl groups attached to a diazatricyclo decane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Diethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Diazatricyclo Decane Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the tricyclic ring system.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where a nitro group is added to a phenyl ring.

    Ethylation: The ethyl groups are introduced via alkylation reactions, where ethyl groups are added to specific positions on the ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,7-Diethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

    Oxidation: Products may include nitro derivatives or carboxylic acids.

    Reduction: Products typically include amines.

    Substitution: Products vary widely depending on the substituents introduced.

Scientific Research Applications

5,7-Diethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its tricyclic structure may impart unique physical properties, making it useful in the development of new materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions.

    Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5,7-Diethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The diazatricyclo decane ring system may provide stability and specificity in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

    5,7-Diethyl-2-(4-aminophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol: Similar structure but with an amino group instead of a nitro group.

    5,7-Diethyl-2-(4-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The presence of the nitrophenyl group in 5,7-Diethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol imparts unique electronic and steric properties, making it distinct from its analogs. This uniqueness can lead to different biological activities and applications.

Properties

Molecular Formula

C18H25N3O3

Molecular Weight

331.4 g/mol

IUPAC Name

5,7-diethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol

InChI

InChI=1S/C18H25N3O3/c1-3-17-9-19-11-18(4-2,16(17)22)12-20(10-17)15(19)13-5-7-14(8-6-13)21(23)24/h5-8,15-16,22H,3-4,9-12H2,1-2H3

InChI Key

SCSWHWJMJDTOFL-UHFFFAOYSA-N

Canonical SMILES

CCC12CN3CC(C1O)(CN(C2)C3C4=CC=C(C=C4)[N+](=O)[O-])CC

Origin of Product

United States

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